molecular formula C33H27N3O5 B11692509 2-[4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]-5-nitrobenzonitrile

2-[4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]-5-nitrobenzonitrile

Cat. No.: B11692509
M. Wt: 545.6 g/mol
InChI Key: LFGLALNIFBTZBB-UHFFFAOYSA-N
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Description

2-(4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENOXY)-5-NITROBENZONITRILE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 2-(4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENOXY)-5-NITROBENZONITRILE involves multiple steps, including the formation of the benzo[a]phenanthridinone core, the introduction of the methoxyphenoxy group, and the nitration of the benzonitrile ring. The reaction conditions typically involve the use of strong acids, bases, and oxidizing agents, as well as various solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzo[a]phenanthridinone core can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENOXY)-5-NITROBENZONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENOXY)-5-NITROBENZONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar compounds to 2-(4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENOXY)-5-NITROBENZONITRILE include other benzo[a]phenanthridinone derivatives and compounds with similar functional groups. These compounds may share some chemical and biological properties but differ in their specific activities and applications. The uniqueness of 2-(4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENOXY)-5-NITROBENZONITRILE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C33H27N3O5

Molecular Weight

545.6 g/mol

IUPAC Name

2-[4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]-5-nitrobenzonitrile

InChI

InChI=1S/C33H27N3O5/c1-33(2)16-24-30-23-7-5-4-6-19(23)8-11-25(30)35-32(31(24)26(37)17-33)20-9-12-28(29(15-20)40-3)41-27-13-10-22(36(38)39)14-21(27)18-34/h4-15,32,35H,16-17H2,1-3H3

InChI Key

LFGLALNIFBTZBB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)OC6=C(C=C(C=C6)[N+](=O)[O-])C#N)OC)C(=O)C1)C

Origin of Product

United States

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